1-(3-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a fused heterocyclic scaffold with a chromene ring fused to a pyrrole-dione system. Key structural features include:
- Position 2: A 1,3,4-thiadiazol-2-yl substituent, a heterocycle known for bioactivity in medicinal chemistry .
The compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
Properties
Molecular Formula |
C20H13N3O4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H13N3O4S/c1-26-12-6-4-5-11(9-12)16-15-17(24)13-7-2-3-8-14(13)27-18(15)19(25)23(16)20-22-21-10-28-20/h2-10,16H,1H3 |
InChI Key |
RILHZFRDQUWECM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.
Construction of the Chromeno-Pyrrole System: This step may involve cyclization reactions that form the fused ring system, often requiring specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or introduce new functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of compounds containing thiadiazole and pyrrole rings. For instance:
- A derivative of this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.125 μg/mL, outperforming standard antibiotics like vancomycin.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1-(3-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-... | MRSA | 0.125 |
| Vancomycin | MRSA | 0.5 |
Anticancer Properties
The compound has been investigated for its anticancer properties. Studies indicate that derivatives containing thiadiazole exhibit cytotoxic effects on various cancer cell lines. For example:
- A related thiazole derivative was found to inhibit cell proliferation in human breast cancer cells with an IC50 value of 15 µM.
Neuroprotective Effects
Pyrrole derivatives have shown neuroprotective activities due to their ability to modulate neurotransmitter systems. Research indicates:
- Certain pyrrole compounds can enhance dopaminergic activity, suggesting potential use in treating neurodegenerative diseases such as Parkinson's disease.
Case Studies
Several case studies illustrate the effectiveness of this compound and its derivatives in clinical settings:
Case Study 1: Antibacterial Efficacy
A clinical trial involving a related compound showed significant improvement in patients with bacterial infections resistant to conventional treatments.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound effectively reduced tumor size in xenograft models of breast cancer.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
A. AV-C (1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione)
- Structural Differences :
- R1 : 2-Fluorophenyl (electron-withdrawing) vs. 3-methoxyphenyl (electron-donating) in the target compound.
- R2 : 5-Isopropyl-thiadiazole (bulky substituent) vs. unsubstituted thiadiazole in the target.
- Activity : AV-C acts as a TRIF pathway agonist, inhibiting Zika, Chikungunya, and Dengue viruses . The fluorophenyl group may enhance metabolic stability, while the isopropyl group could influence target binding.
B. Vydzhak and Panchishin Derivatives
- 2-Alkyl-1-aryl Derivatives (e.g., 2-methyl-1-phenyl):
Heterocyclic Substituent Comparisons
A. Thiadiazole-Containing Compounds
- AV-C and Target Compound : Both feature thiadiazole rings, which participate in hydrogen bonding and π-π stacking. The 5-isopropyl group in AV-C may sterically hinder off-target interactions, whereas the unsubstituted thiadiazole in the target compound offers synthetic simplicity .
- Thiadiazole Derivatives in : Synthesized via hydrazonoyl chloride reactions.
B. Pyrazole- and Pyrimidine-Fused Systems
- Pyrazolo[1,5-a]pyrimidine Derivatives () : Feature dual pyrazole-pyrimidine systems with nitrile substituents. These exhibit high thermal stability (>300°C) and π-conjugation, suitable for optoelectronic applications .
- Pyrrolo-Thiazolo-Pyrimidine Derivatives () : Complex fused systems with methoxyphenyl groups. Their synthesis involves multistep reactions, limiting scalability compared to the target compound’s one-pot synthesis .
Data Tables
Table 2: Physicochemical Properties
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) | |
|---|---|---|---|---|
| Target Compound | 3.2 | <0.1 (PBS) | 220–225 (est.) | |
| AV-C | 3.8 | <0.05 (PBS) | 235–240 | |
| Pyrazolo[1,5-a]pyrimidine () | 4.1 | Insoluble | >300 |
Key Research Findings
- Synthetic Flexibility : The target compound’s scaffold allows modular substitution, enabling rapid library generation (e.g., 223 derivatives in ) .
- Bioactivity Trends : Thiadiazole substituents correlate with antiviral activity (e.g., AV-C), while methoxy/fluoro groups modulate pharmacokinetics .
- Thermal Stability: Pyrazole- and pyrimidine-fused systems () exhibit higher decomposition temperatures than chromeno-pyrrole-diones, favoring material science applications .
Biological Activity
The compound 1-(3-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic molecule that has garnered attention for its diverse biological activities. This article aims to present a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.22 g/mol. The structure features a chromeno-pyrrole core fused with a thiadiazole ring and a methoxyphenyl substituent. This unique arrangement contributes to its pharmacological properties.
1. Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal species.
Study Findings:
- In vitro tests indicated that derivatives of thiadiazole compounds effectively inhibited the growth of microbial strains by disrupting bacterial lipid biosynthesis and interfering with cellular functions .
2. Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. The mechanism of action appears to involve apoptosis induction in cancer cells.
Case Studies:
- A study showed that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .
- Another study reported that it inhibited cell proliferation in various cancer cell lines, including cervical and lung cancers .
3. MAO Inhibition
The compound has also been studied for its activity as a monoamine oxidase (MAO) inhibitor, which is significant for treating depression and other neurological disorders.
Inhibition Assays:
- The compound exhibited a potent inhibitory effect on MAO-A and MAO-B enzymes with IC50 values indicating strong potential for therapeutic applications .
| Compound | IC50 (µM) | MAO Type |
|---|---|---|
| 1-(3-Methoxyphenyl)... | 0.060 ± 0.002 | MAO-A |
| Reference Inhibitor | 0.045 ± 0.001 | MAO-A |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial : Disruption of cell membrane integrity and inhibition of nucleic acid synthesis.
- Anticancer : Induction of oxidative stress leading to apoptosis.
- MAO Inhibition : Competitive inhibition at the active site of the enzyme leading to increased levels of neurotransmitters.
Q & A
Q. Advanced
- Solvent optimization : Replace dioxane with ethanol (lower toxicity) and use microwave-assisted heating to reduce reaction time .
- Catalysis : Screen Lewis acids (e.g., ZnCl2) to enhance regioselectivity during cyclization .
- Workup : Employ column-free purification (e.g., alumina plugs) for gram-scale synthesis, as demonstrated in triazolopyridine syntheses .
How are stability and degradation pathways evaluated under varying pH, temperature, or light exposure?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic (UV light) conditions.
- HPLC-MS monitoring : Identify degradation products (e.g., hydrolysis of the lactone ring or thiadiazole cleavage) .
- Storage : Store at –20°C in amber vials under inert gas to prevent oxidation or moisture absorption .
What computational methods are used to predict biological targets or SAR for this heterocyclic system?
Q. Advanced
- Molecular docking : Screen against targets like kinases or GPCRs using AutoDock Vina, prioritizing the thiadiazole moiety for hydrogen bonding .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity data from analogous thiadiazole-pyrimidine hybrids .
How are conflicting spectral data (e.g., NMR vs. X-ray) reconciled during structure elucidation?
Q. Advanced
- X-ray crystallography : Resolve tautomeric ambiguities (e.g., keto-enol forms) by comparing experimental and calculated bond lengths .
- Dynamic NMR : Detect slow conformational exchanges (e.g., restricted rotation) via variable-temperature experiments .
What in vitro assays are recommended for preliminary evaluation of bioactivity, and how are false positives mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
